molecular formula C9H7NO2 B062126 4-Ethynyl-2-methyl-1-nitrobenzene CAS No. 187869-73-4

4-Ethynyl-2-methyl-1-nitrobenzene

Cat. No.: B062126
CAS No.: 187869-73-4
M. Wt: 161.16 g/mol
InChI Key: GCRZVQMEJMEFFN-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H7NO2 It is a derivative of nitrobenzene, characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methyl-1-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. The ethynyl and methyl groups are then introduced through subsequent reactions. One common method involves the following steps:

    Ethynylation: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an ethynyl halide reacts with the nitrobenzene derivative in the presence of a palladium catalyst and a base.

    Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction, where the nitrobenzene derivative is treated with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under suitable conditions.

    Cycloaddition: The ethynyl group can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic adducts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Cycloaddition: Diene compounds, typically under thermal or catalytic conditions.

Major Products:

    Reduction: 4-Ethynyl-2-methyl-1-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Cycloaddition: Cyclic adducts with diverse structural features.

Scientific Research Applications

4-Ethynyl-2-methyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen atoms are added to the nitro group, converting it to an amine.

    Substitution: In nucleophilic aromatic substitution, the nitro group acts as a leaving group, facilitating the attack of a nucleophile on the benzene ring.

    Cycloaddition: The ethynyl group participates in cycloaddition reactions by forming a new cyclic structure with a diene, following the Diels-Alder reaction mechanism.

Comparison with Similar Compounds

4-Ethynyl-2-methyl-1-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    4-Ethynyl-1-nitrobenzene: Lacks the methyl group, leading to different reactivity and properties.

    2-Methyl-1-nitrobenzene:

    4-Methyl-1-nitrobenzene: Lacks the ethynyl group, resulting in different reactivity patterns.

The presence of both the ethynyl and methyl groups in this compound makes it unique, offering a combination of reactivity and structural features not found in other similar compounds.

Properties

IUPAC Name

4-ethynyl-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRZVQMEJMEFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578447
Record name 4-Ethynyl-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187869-73-4
Record name 4-Ethynyl-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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